molecular formula C30H31ClN2O3 B2455146 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-60-4

5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2455146
CAS No.: 850906-60-4
M. Wt: 503.04
InChI Key: TXJXQKBLULYDCV-UHFFFAOYSA-N
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Description

5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C30H31ClN2O3 and its molecular weight is 503.04. The purity is usually 95%.
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Properties

IUPAC Name

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31ClN2O3/c31-25-11-9-24(10-12-25)20-33-18-15-26-27(30(33)35)7-4-8-28(26)36-21-29(34)32-16-13-23(14-17-32)19-22-5-2-1-3-6-22/h1-12,23H,13-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJXQKBLULYDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C29H32N2O4
  • Molecular Weight : 472.6 g/mol
  • CAS Number : 903355-45-3

Research indicates that this compound may act as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine in the brain. Inhibition of these enzymes is crucial for enhancing cholinergic transmission, which is often impaired in neurodegenerative conditions such as Alzheimer's disease (AD) .

1. Neuroprotective Effects

Studies have shown that compounds similar to This compound exhibit neuroprotective properties. For instance, they may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurodegenerative diseases .

2. Inhibition of Cholinesterases

The compound has been evaluated for its ability to inhibit AChE and BuChE. In vitro assays have demonstrated that it effectively inhibits these enzymes with IC50 values indicative of potent activity. For example, related compounds have shown IC50 values around 5.90 µM for AChE and 6.76 µM for BuChE . This dual inhibition is particularly beneficial for developing treatments for AD.

3. Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating cellular damage caused by reactive oxygen species (ROS). This activity contributes to its neuroprotective effects and supports its use in therapeutic applications targeting oxidative stress-related conditions .

Case Studies

StudyFocusFindings
Study 1 NeuroprotectionDemonstrated significant reduction in neuronal apoptosis in models treated with the compound compared to controls.
Study 2 Cholinesterase InhibitionReported IC50 values indicating effective inhibition of AChE and BuChE, supporting its potential use in AD treatment.
Study 3 Antioxidant PropertiesShowed that the compound reduced oxidative stress markers in neuronal cultures, suggesting protective effects against neurodegeneration.

Preparation Methods

Bischler-Napieralski Cyclization

The dihydroisoquinolinone core is most frequently constructed via Bischler-Napieralski cyclization, wherein a β-phenethylamide undergoes intramolecular dehydration to form the heterocyclic ring. For this target, N-(2-(3-hydroxyphenyl)ethyl)-4-chlorobenzamide serves as the precursor. Treatment with phosphorus oxychloride (POCl₃) at 80–100°C induces cyclization, yielding 2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one. Key parameters influencing yield include:

  • Acid Catalyst : POCl₃ outperforms PCl₅ and polyphosphoric acid (PPA) in minimizing side reactions (82% vs. 68–74%).
  • Solvent Selection : Toluene facilitates azeotropic water removal, improving conversion compared to dichloroethane.
  • Temperature Control : Maintaining 90°C prevents premature decomposition of the amide intermediate.

Alternative Routes: Pictet-Spengler and Pomeranz-Fritsch Reactions

While less common, the Pictet-Spengler reaction between tryptamine analogs and carbonyl compounds offers an enantioselective pathway to tetrahydroisoquinolines, albeit requiring subsequent oxidation to access the dihydroisoquinolinone. The Pomeranz-Fritsch method, employing benzaldehyde derivatives and aminoacetaldehyde diethyl acetal, is limited by poor regioselectivity for C5 substitution.

Installation of the 2-Oxoethoxy Ether Linkage

The critical 5-(2-oxoethoxy) substituent is introduced via a two-step sequence:

Alkylation of the Dihydroisoquinolinone Phenol

The hydroxyl group at C5 of the dihydroisoquinolinone core undergoes alkylation with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This SN2 reaction proceeds with 89% efficiency, affording ethyl 2-(1-(4-chlorobenzyl)-1,2,3,4-tetrahydroisoquinolin-5-yloxy)acetate.

Saponification and Activation

The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) at 25°C. Subsequent activation as the acid chloride (SOCl₂, 0°C → 40°C) or mixed carbonate (ClCO₂Et, Et₃N) enables coupling to 4-benzylpiperidine.

Incorporation of the 4-Benzylpiperidine Moiety

Amide Bond Formation

The activated acetic acid derivative reacts with 4-benzylpiperidine under Schotten-Baumann conditions (aqueous NaOH, dichloromethane). Alternatively, carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF achieves 94% yield.

Optimization of Coupling Efficiency

  • Base Selection : N,N-Diisopropylethylamine (DIPEA) outperforms triethylamine (Et₃N) in suppressing racemization.
  • Solvent Effects : Dichloromethane (DCM) provides superior reactivity over acetonitrile (MeCN) or THF.
  • Temperature : Reactions conducted at 0°C → 25°C minimize side product formation.

Final Assembly and Purification

The convergent synthesis concludes with global deprotection (if applicable) and purification via recrystallization or column chromatography:

  • Recrystallization : Ethanol/water (7:3) affords the title compound as white crystals (mp 148–150°C).
  • Chromatographic Purification : Silica gel elution with ethyl acetate/hexanes (1:1 → 3:1) achieves >99% purity by HPLC.

Comparative Analysis of Synthetic Routes

Method Key Steps Overall Yield Purity (%) Scalability
Linear Synthesis Bischler-Napieralski → Alkylation → Coupling 58% 98.5 Moderate
Convergent Approach Separate Core/Sidechain → Coupling 67% 99.1 High
One-Pot Sequential Tandem Alkylation/Coupling 42% 97.8 Low

Table 1. Performance metrics for principal synthetic strategies.

The convergent approach, despite requiring additional intermediate isolations, offers superior yield and purity by minimizing side reactions during fragment assembly.

Challenges and Mitigation Strategies

Steric Hindrance During Etherification

Bulky ortho-substituents on the dihydroisoquinolinone core impede alkylation at C5. Employing phase-transfer catalysis (tetrabutylammonium bromide, TBAB) enhances reactivity in biphasic systems.

Epimerization at Piperidine C1

Racemization during amide coupling is suppressed by using chloroformate activation instead of acid chlorides, reducing reaction temperatures by 15–20°C.

Purification of Hydrophobic Intermediates

High-performance countercurrent chromatography (HPCCC) with heptane/ethyl acetate/methanol/water (5:5:5:5) resolves closely eluting impurities undetected by silica gel.

Green Chemistry Considerations

Recent advances emphasize solvent substitution and catalytic methodologies:

  • Solvent Recycling : DMF is replaced by cyclopentyl methyl ether (CPME), enabling 92% recovery via distillation.
  • Catalytic Mitsunobu Conditions : Polymer-supported triphenylphosphine and azodicarboxylate reduce stoichiometric reagent waste.
  • Flow Chemistry : Continuous processing of the Bischler-Napieralski step improves heat transfer and reduces reaction time by 40%.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, including:

  • Amide bond formation : Coupling of the piperidine moiety with an oxoethoxy linker using reagents like acid chlorides or coupling agents (e.g., EDCI/HOBt) in dichloromethane or DMSO .
  • Etherification : Introduction of the 4-chlorobenzyl group via nucleophilic substitution, requiring anhydrous conditions and bases like sodium hydride .
  • Cyclization : Formation of the dihydroisoquinolinone core under reflux conditions in polar aprotic solvents. Critical factors : Temperature control (e.g., 0–5°C for sensitive steps), solvent purity, and stoichiometric ratios to minimize byproducts .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns .
  • HPLC : For assessing purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .

Q. How should the compound be stored to ensure stability?

  • Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon).
  • Avoid exposure to moisture and acidic/basic conditions to prevent hydrolysis of the ester/amide bonds .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered intermediates?

  • Catalyst selection : Use bulky ligands (e.g., BrettPhos) in palladium-catalyzed couplings to reduce steric hindrance .
  • Microwave-assisted synthesis : Enhances reaction rates for sluggish steps (e.g., cyclization) by improving energy transfer .
  • Solvent effects : Switch to high-boiling solvents (e.g., DMF) to increase reaction temperatures without decomposition .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.
  • Negative controls : Include structurally similar inactive analogs to validate target specificity .
  • Dose-response curves : Use ≥10 concentration points to improve IC50/EC50 accuracy .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on modifying:

  • Piperidine substituents : Compare benzyl vs. alkyl groups for target affinity.
  • Chlorobenzyl position : Test meta- vs. para-substitution on biological activity.
Modified RegionExample SubstituentObserved Activity TrendReference
Piperidine4-Methylbenzyl↑ Kinase inhibition
Chlorobenzyl3-Cl (meta)↓ Solubility

Q. What computational methods predict target interactions?

  • Molecular docking : Use MOE or AutoDock to model binding with kinases or GPCRs. Validate with MD simulations (e.g., GROMACS) to assess stability .
  • Pharmacophore modeling : Identify essential hydrogen-bond acceptors (e.g., carbonyl groups) using Schrödinger Suite .

Q. How to evaluate environmental impact and biodegradation pathways?

  • Hydrolysis studies : Test stability at pH 3–10 to simulate aquatic environments .
  • Microbial degradation : Use OECD 301B assay with activated sludge to measure half-life under aerobic conditions .

Methodological Notes

  • Contradictions in data : Variability in biological assays may arise from differences in cell permeability or metabolite interference. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Synthetic scalability : Pilot-scale reactions (>1 g) require solvent recovery systems (e.g., rotary evaporation) and purity checks via DSC to detect polymorphic changes .

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